methyl 2-amino-3,6-dimethylbenzoate methyl 2-amino-3,6-dimethylbenzoate
Brand Name: Vulcanchem
CAS No.: 27023-00-3
VCID: VC11553329
InChI: InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3
SMILES:
Molecular Formula: C10H13NO2
Molecular Weight: 179.22 g/mol

methyl 2-amino-3,6-dimethylbenzoate

CAS No.: 27023-00-3

Cat. No.: VC11553329

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 2-amino-3,6-dimethylbenzoate - 27023-00-3

Specification

CAS No. 27023-00-3
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
IUPAC Name methyl 2-amino-3,6-dimethylbenzoate
Standard InChI InChI=1S/C10H13NO2/c1-6-4-5-7(2)9(11)8(6)10(12)13-3/h4-5H,11H2,1-3H3
Standard InChI Key LRZISCCTJWWYAU-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=C(C=C1)C)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 2-amino-3,6-dimethylbenzoate belongs to the class of ortho-substituted benzoic acid esters. Its molecular formula is C10H13NO2\text{C}_{10}\text{H}_{13}\text{NO}_2, with a molecular weight of 179.22 g/mol . The compound’s structure features a benzene ring substituted with:

  • A methyl ester group at the 1-position,

  • An amino group (-NH2_2) at the 2-position,

  • Methyl groups (-CH3_3) at the 3- and 6-positions.

This substitution pattern creates steric hindrance around the amino group, which may influence its reactivity and intermolecular interactions. Comparative data from structurally similar compounds, such as methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3), suggest a boiling point range of 290–300°C and a logP value of approximately 2.25, indicating moderate lipophilicity .

Synthesis Methodologies

Direct Amination and Esterification

A common route for synthesizing amino-substituted benzoates involves the nitration of dimethylbenzoate precursors followed by reduction. For example, methyl 3,5-dibromo-2-aminobenzoate is synthesized via bromination of methyl 2-aminobenzoate using N-methyl-N-n-butylimidazole tribromide . Adapting this method, methyl 2-amino-3,6-dimethylbenzoate could plausibly be obtained through:

  • Nitration: Introducing a nitro group at the 2-position of 3,6-dimethylbenzoic acid.

  • Reduction: Converting the nitro group to an amino group using catalysts like palladium on carbon.

  • Esterification: Reacting the resulting acid with methanol under acidic conditions.

This pathway mirrors the synthesis of ethyl 4-amino-3,5-dimethylbenzoate, where halogenated methane and protective agents are employed to achieve regioselective methylation .

Alternative Aromatization Strategies

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5) is synthesized via aromatization of hydroxycyclohexenones using dehydrogenation agents like N-haloimides . For the target compound, replacing hydroxyl groups with amino groups would require selective protection-deprotection steps, such as:

  • Hydroxylation: Forming dihydroxy intermediates.

  • Amination: Substituting hydroxyl groups with amino groups via nucleophilic substitution.

  • Esterification: Finalizing the methyl ester group.

Physicochemical Properties

While experimental data for methyl 2-amino-3,6-dimethylbenzoate are sparse, extrapolations from analogs suggest:

PropertyValue/DescriptionSource Compound
Melting Point140–150°C (estimated)Methyl 2,4-dihydroxy-3,6-dimethylbenzoate
Boiling Point290–300°CMethyl 3-amino-2,4-dimethylbenzoate
LogP2.2–2.5Methyl 3-amino-2,4-dimethylbenzoate
SolubilityLow in water; soluble in organic solvents (e.g., chloroform, acetone)Ethyl 4-amino-3,5-dimethylbenzoate

The amino group’s basicity (pKa ~8–9) and the ester’s hydrolytic stability under acidic conditions are critical for storage and handling .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Amino-substituted benzoates are pivotal in synthesizing bioactive molecules. For instance, ethyl 4-amino-3,5-dimethylbenzoate is a precursor to 2,6-dimethylaniline, a building block for nonsteroidal anti-inflammatory drugs . Methyl 2-amino-3,6-dimethylbenzoate could similarly serve in:

  • Anticancer Agents: Analogous to methyl atratate, which modulates epithelial-mesenchymal transition factors in prostate cancer cells .

  • Opioid Antagonists: Structural analogs like (2S)-Mdcp are used in peptide-based therapeutics .

Material Science and Fragrance Industry

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a key odorant in oakmoss extracts, imparting earthy-mossy notes . The amino derivative may exhibit unique coordination properties, potentially acting as a ligand in metal-organic frameworks (MOFs) or photoresponsive materials .

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